molecular formula C14H12O2S B12066166 2-[(3-Methylphenyl)sulfanyl]benzoic acid CAS No. 84964-59-0

2-[(3-Methylphenyl)sulfanyl]benzoic acid

Cat. No.: B12066166
CAS No.: 84964-59-0
M. Wt: 244.31 g/mol
InChI Key: MACQTAIPPIPIPH-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]benzoic acid is a high-purity chemical compound offered for research and further manufacturing applications. It is strictly for research use only and is not intended for diagnostic or therapeutic uses. This molecule is part of the sulfanylbenzoic acid family, organic compounds consisting of benzoic acid with a sulfanyl group substitution, which are valuable in various research fields . The compound features a benzoic acid group linked via a sulfur-containing sulfanyl bridge to a 3-methylphenyl group, making it a potential building block in organic synthesis and medicinal chemistry research. Researchers utilize this and related structures, such as 2-methyl-5-[(3-methylphenyl)sulfamoyl]benzoic acid, as intermediates in the development of novel chemical entities . Based on its structural features and the known handling of similar research compounds, appropriate safety precautions should be followed. Handling and Safety: For safe laboratory practice, please refer to the Safety Data Sheet (SDS). This product requires proper handling and should be stored sealed in a dry environment, as is recommended for similar compounds like 2-[(3-methylphenyl)sulfanyl]acetic acid . Applications: This chemical is for research use only (RUO) and serves as a key intermediate for researchers in: • Organic chemical synthesis • Pharmaceutical research and development • Material science research • As a building block for novel compound libraries

Properties

CAS No.

84964-59-0

Molecular Formula

C14H12O2S

Molecular Weight

244.31 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H12O2S/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)

InChI Key

MACQTAIPPIPIPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(3-methylphenyl)thio]- can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzoic acid with 3-methylphenyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 2-[(3-methylphenyl)thio]- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated compounds

Scientific Research Applications

Synthesis Methods:

  • Catalytic Reactions: Various catalytic methods have been reported for synthesizing 2-[(3-methylphenyl)sulfanyl]benzoic acid, including palladium-catalyzed cross-coupling reactions.
  • Reagents Used: Common reagents include thiophenol derivatives and benzoic acid or its derivatives under controlled conditions to yield the target compound efficiently.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar sulfonamide derivatives, indicating potential applications for this compound in combating bacterial infections. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

There is growing evidence suggesting that compounds containing sulfanyl groups may exhibit anti-inflammatory effects. These properties could make this compound a candidate for developing new anti-inflammatory drugs.

Case Study 1: Antimicrobial Evaluation

In an evaluation of antimicrobial activities of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against pathogenic bacteria. This suggests that this compound could similarly possess significant antimicrobial properties .

Case Study 2: Synthesis and Characterization

A detailed study on the synthesis of related benzoic acid derivatives demonstrated successful yields using innovative catalytic methods. This research emphasizes the importance of optimizing reaction conditions to enhance the efficiency of synthesizing compounds like this compound .

Applications in Drug Development

The structural characteristics of this compound make it a valuable intermediate in pharmaceutical chemistry. Its potential to act as an active pharmaceutical ingredient (API) could lead to developments in treatments for infections and inflammatory diseases.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(3-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or interfering with enzyme-substrate interactions. It may also interact with DNA and RNA, inhibiting protein synthesis and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[(3-Methylphenyl)sulfanyl]benzoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Melting Point (°C) Applications/Bioactivity Reference
This compound C₁₄H₁₂O₂S 244.31 Not provided 3-methylphenylsulfanyl at 2-position Not reported Likely intermediate for drug synthesis -
2-[(4-Cyanophenyl)sulfanyl]benzoic acid C₁₄H₉NO₂S 255.29 1019501-60-0 4-cyanophenylsulfanyl at 2-position Not reported Pharmaceutical intermediate
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid C₁₄H₈F₃NO₄S 367.28 1545-75-1 2-nitro-4-CF₃-phenylsulfanyl at 2-position Not reported High acidity due to electron-withdrawing groups
3-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}benzoic acid C₁₅H₁₂Cl₂O₂S 339.23 Not provided Dichlorobenzylsulfanyl-methyl at 3-position Not reported Potential antimicrobial agent
2-(2-Cyanophenylthio)benzoic acid C₁₄H₉NO₂S 255.29 163725-12-0 2-cyanophenylthio at 2-position Not reported Biochemical research reagent
2-Methylsulfonylbenzoic acid C₈H₈O₄S 200.21 33963-55-2 Methylsulfonyl at 2-position 137–140 High thermal stability; industrial uses

Key Observations:

Substituent Effects on Acidity :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) increase the acidity of the benzoic acid moiety by stabilizing the deprotonated form. In contrast, electron-donating groups (e.g., methyl in the target compound) reduce acidity.
  • The sulfanyl group itself is moderately electron-withdrawing due to the electronegativity of sulfur, further modulating acidity .

Synthetic Pathways :

  • Many analogs are synthesized via nucleophilic substitution or thiol-ene reactions. For example, 2-[(carboxymethyl)sulfanyl]benzoic acid derivatives (e.g., ) are prepared by reacting thioglycolic acid with α,β-unsaturated ketones. Similar methods may apply to the target compound .

Methylsulfonyl derivatives (e.g., 2-Methylsulfonylbenzoic acid) exhibit high thermal stability, making them suitable for industrial applications .

Crystallographic Behavior :

  • Analogs such as ethyl 2-(3-ethylsulfanyl-5-fluoro-benzofuran-2-yl)acetate form hydrogen-bonded dimers in the crystal lattice, a feature critical for understanding their solid-state reactivity .

Biological Activity

2-[(3-Methylphenyl)sulfanyl]benzoic acid, with the chemical formula C₁₄H₁₂O₂S and a molecular weight of approximately 244.31 g/mol, is an aromatic compound characterized by a benzoic acid structure modified with a sulfanyl group and a 3-methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of various cellular processes.

Chemical Structure and Properties

The structural features of this compound include:

  • Sulfanyl Group : Enhances reactivity and potential interactions with biological targets.
  • 3-Methylphenyl Moiety : Influences the compound's hydrophobicity and biological activity.
PropertyValue
Molecular FormulaC₁₄H₁₂O₂S
Molecular Weight244.31 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly through its interactions with enzymes and cellular signaling pathways. The following sections detail its potential mechanisms of action and biological implications.

Enzyme Inhibition

Compounds similar to this compound have been noted for their roles in inhibiting specific enzymes, which can lead to therapeutic applications. For instance, enzyme inhibition studies suggest that this compound may interact with enzymes involved in cancer signaling pathways, potentially influencing tumor growth and progression.

Case Study: Enzyme Interaction
In a study exploring the enzyme inhibition properties of related compounds, it was found that derivatives with sulfanyl groups could inhibit key enzymes involved in metabolic pathways linked to cancer. The IC₅₀ values indicated effective inhibition at concentrations below 10 µM, demonstrating the compound's potential as an anticancer agent .

Modulation of Signaling Pathways

The compound may also affect various signaling pathways within cells, impacting processes such as proliferation and apoptosis. Understanding these interactions is crucial for elucidating the therapeutic effects and safety profiles of this compound.

Table: Biological Targets and Effects

Biological TargetEffectReference
Enzymes (e.g., kinases)Inhibition,
Receptors (e.g., EGFR)Modulation of signaling
Apoptosis pathwaysInduction of apoptosis

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Interaction with Cellular Components

Research has shown that compounds with similar structures can interact with proteins involved in cell cycle regulation. This interaction can lead to either the promotion or inhibition of cell division, depending on the specific target proteins engaged .

Potential Applications

Given its biological activity, this compound holds promise for applications in:

  • Cancer Therapy : As an inhibitor of cancer-related enzymes.
  • Antimicrobial Agents : Due to potential interactions with bacterial enzymes.
  • Drug Development : As a scaffold for synthesizing novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-[(3-Methylphenyl)sulfanyl]benzoic acid?

The synthesis typically involves coupling a benzoic acid derivative with a sulfanyl-containing aryl group. A common approach is the nucleophilic substitution of a halogenated benzoic acid (e.g., 2-chlorobenzoic acid) with 3-methylthiophenol under basic conditions. For example:

  • Step 1 : React 2-chlorobenzoic acid with 3-methylthiophenol in the presence of K₂CO₃ in DMF at 80–100°C for 12–24 hours .
  • Step 2 : Purify the product via recrystallization from ethanol/water.
    Alternative routes may use thiourea intermediates or transition-metal catalysis for C–S bond formation .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the sulfanyl linkage (δ ~3.8–4.2 ppm for S–CH₃ in 3-methylphenyl) and carboxylic acid proton (δ ~12–13 ppm) .
  • IR Spectroscopy : Peaks at ~2500–3300 cm⁻¹ (O–H stretch) and ~1680 cm⁻¹ (C=O stretch) .
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., S–C bond ~1.8 Å) using SHELX software .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : As a precursor for sulfonamide derivatives or metal-organic frameworks (MOFs) .
  • Biological Studies : Investigated for enzyme inhibition (e.g., cyclooxygenase) due to structural similarity to NSAIDs like ketoprofen .

Advanced Research Questions

Q. How can reaction yields be optimized for regioselective sulfanylation?

  • Catalyst Screening : Test Pd/Cu systems for C–S cross-coupling to reduce byproducts .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols.
  • Temperature Control : Lower temperatures (e.g., 60°C) favor mono-substitution over di-substitution .
  • Table 1 : Yield comparison under varying conditions:
ConditionYield (%)Purity (%)Reference
K₂CO₃/DMF, 80°C7295
Pd(OAc)₂/THF, 60°C8598

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions or impurities. Strategies include:

  • Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Purity Analysis : Use HPLC-MS to ensure >98% purity, as trace thiophenol byproducts can skew results .
  • Meta-Analysis : Compare IC₅₀ values from studies using identical enzyme isoforms (e.g., COX-1 vs. COX-2) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to COX enzymes; focus on sulfanyl group interactions with hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory activity .

Data Contradiction Analysis

Q. Conflicting reports on solubility in aqueous vs. organic solvents—how to interpret?

  • Issue : Polar carboxylic acid vs. hydrophobic 3-methylphenyl group creates amphiphilic behavior.
  • Methodology : Measure partition coefficients (logP) via shake-flask method (e.g., logP = 2.1 in octanol/water) .
  • Resolution : Solubility is pH-dependent; >90% ionization occurs at pH >5, enhancing aqueous solubility .

Methodological Best Practices

Q. How to validate synthetic intermediates without commercial standards?

  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ = 259.08 m/z for intermediate X) .
  • Comparative TLC : Use Rf values against known benzoic acid derivatives .

Q. Strategies for scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous reactors reduce side reactions (residence time ~30 minutes) .
  • Catalyst Recycling : Recover Pd/C via filtration; reuse for 3–5 cycles with <5% yield drop .

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